molecular formula C31H35N5O7S2 B606972 DBCO-Sulfo-Link-Biotin CAS No. 1363444-70-5

DBCO-Sulfo-Link-Biotin

Cat. No.: B606972
CAS No.: 1363444-70-5
M. Wt: 653.77
InChI Key: XDEWKDCHVSWNBX-MXGHRJRVSA-N
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Description

DBCO-Sulfo-Link-Biotin is a sulfonated azadibenzocyclooctyne-biotin derivative. This compound is highly water-soluble and is primarily used for biotinylation, which involves labeling azide-containing molecules or compounds. The unique structure of this compound allows it to participate in copper-free click chemistry, making it a versatile reagent in various scientific applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

DBCO-Sulfo-Link-Biotin plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its DBCO group . The DBCO group can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is fast and selective, forming a stable triazole linkage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in the synthesis of antibody-drug conjugates (ADCs) . It influences cell function by enabling the targeted delivery of cytotoxic drugs to specific cells via ADCs . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its DBCO group undergoing strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This forms a stable triazole linkage . The formation of this linkage is a key step in the synthesis of ADCs, enabling the targeted delivery of cytotoxic drugs .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound remains stable, allowing for long-term effects on cellular function to be observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in the metabolic pathway of ADC synthesis . It interacts with enzymes or cofactors during the strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-Sulfo-Link-Biotin typically involves the reaction of dibenzocyclooctyne (DBCO) with a sulfonated biotin derivative. The reaction is carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and can be stored at -20°C. A 10-20-fold molar excess of DBCO-biotin is added to 50-100 μM of the target protein in phosphate-buffered saline (PBS) at pH 7.2, and the mixture is incubated at room temperature for 2-4 hours or overnight at 4°C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product is suitable for various bioconjugation applications .

Chemical Reactions Analysis

Types of Reactions

DBCO-Sulfo-Link-Biotin primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of click chemistry does not require a copper catalyst, making it suitable for biological applications where copper toxicity is a concern .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include azide-functionalized compounds or biomolecules. The reactions are typically carried out in aqueous buffers or organic solvents, depending on the substrate properties .

Major Products

The major product formed from the reaction of this compound with azide-functionalized compounds is a stable triazole linkage. This product can be further purified using streptavidin or avidin affinity reagents .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzocyclooctyne-PEG4-biotin conjugate
  • Dibenzocyclooctyne-amine
  • Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester
  • Azide-PEG3-biotin conjugate

Uniqueness

DBCO-Sulfo-Link-Biotin stands out due to its high water solubility and membrane-impermeable nature, attributed to its negatively charged sulfonate group. This makes it particularly useful for labeling cell surface proteins and other applications where membrane permeability is a concern .

Biological Activity

DBCO-Sulfo-Link-Biotin is a biotinylated compound that plays a crucial role in biochemical research, particularly in the labeling of proteins and cell surfaces. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of this compound

This compound (CAS Number: 1363444-70-5) is a water-soluble compound characterized by its negatively charged sulfonate group, which enhances its solubility in biological environments. It operates primarily through a copper-free click chemistry mechanism known as strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for selective labeling of azide-containing biomolecules without the need for copper catalysts .

Target Interaction

  • This compound targets proteins and cell surfaces that possess azide groups. The interaction results in the formation of a stable triazole linkage between the biotin moiety and the azide-containing target .

Biochemical Pathways

  • The compound is involved in antibody-drug conjugate (ADC) synthesis, where it serves as a cleavable linker that connects therapeutic agents to antibodies, enhancing targeted delivery to cancer cells .

Biological Applications

This compound has been utilized in various biological studies, including:

  • Cell Surface Protein Labeling :
    • In studies involving neuronal cultures, DBCO-sulfo-biotin was used to biotinylate glycoproteins on the cell surface. This method allowed researchers to analyze changes in protein abundance related to pharmacological treatments, such as BACE1 inhibition in Alzheimer's disease models .
  • Protein Expression Studies :
    • Experiments demonstrated that DBCO-sulfo-biotin effectively labeled membrane proteins without affecting their expression or trafficking. For instance, studies on Shaker Kv channels showed that the incorporation of non-canonical amino acids did not interfere with protein functionality when labeled with DBCO-sulfo-biotin .
  • Antibody Development :
    • The compound has been integral in developing biotin-labeled molecular probes for isolating antibodies against SARS-CoV-2 spike proteins. These probes facilitate the identification and characterization of neutralizing antibodies, which are critical for vaccine development .

Case Study 1: Neuronal Surface Glycoproteome Analysis

A study utilized DBCO-sulfo-biotin to label glycoproteins in cultured neurons. The results indicated significant alterations in protein abundance following BACE1 inhibition, with implications for understanding Alzheimer's pathology. Proteins such as APP and APLP1 showed increased levels, highlighting the utility of DBCO-sulfo-biotin in probing cellular responses to pharmacological interventions .

Case Study 2: Functional Characterization of Membrane Proteins

In another investigation, Xenopus oocytes expressing mutant Shaker Kv channels were analyzed using DBCO-sulfo-biotin. The study confirmed that labeling did not affect channel expression or functionality, demonstrating the specificity and effectiveness of this biotinylation strategy in studying membrane proteins .

Research Findings Summary

Study Findings Application
Neuronal Glycoproteome AnalysisIncreased APP and APLP1 levels post-BACE1 inhibitionAlzheimer's disease research
Shaker Kv Channel CharacterizationNo impact on protein expression or traffickingMembrane protein studies
SARS-CoV-2 Antibody ProbesSuccessful isolation of neutralizing antibodiesVaccine development

Properties

IUPAC Name

3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N5O7S2/c37-27(12-6-5-11-25-29-23(19-44-25)34-31(40)35-29)33-17-26(45(41,42)43)30(39)32-16-15-28(38)36-18-22-9-2-1-7-20(22)13-14-21-8-3-4-10-24(21)36/h1-4,7-10,23,25-26,29H,5-6,11-12,15-19H2,(H,32,39)(H,33,37)(H2,34,35,40)(H,41,42,43)/t23-,25-,26?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEWKDCHVSWNBX-MXGHRJRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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